molecular formula C16H15N5OS B1194934 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide

2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide

Cat. No. B1194934
M. Wt: 325.4 g/mol
InChI Key: NLPJCTBGVLOWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide is a member of biphenyls.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide demonstrate significant anticancer activity. A study highlighted the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, revealing their potent antitumor activities against human lung adenocarcinoma cells. Specifically, a compound similar to 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide demonstrated high selectivity and induced apoptosis in cancer cells (Evren et al., 2019).

Antimicrobial and Hemolytic Activity

Another study synthesized a series of compounds structurally related to 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide. These compounds displayed notable antimicrobial activity against various microbial species and demonstrated a range of hemolytic activities (Gul et al., 2017).

Anticholinesterase Activity

Compounds structurally similar to 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide were synthesized and assessed for their anticholinesterase activities. Some derivatives showed significant inhibition of acetylcholinesterase, which is a key enzyme involved in neurological functions (Mohsen et al., 2014).

Analgesic Activity

Research also indicates the potential analgesic properties of acetamide derivatives, including structures akin to 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide. These compounds were effective in reducing pain responses in animal models, without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Electroplating Applications

A study explored the use of tetrazole derivatives, related to 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide, as levelers in the electroplating process. These compounds influenced the deposition potential of copper, suggesting potential applications in microvia filling for electronic devices (Lei et al., 2015).

Antimicrobial Effects

Another study demonstrated the significant antimicrobial effects of novel thiazole derivatives, which are structurally related to 2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide, against a variety of pathogens including bacteria, yeasts, and filamentous fungi (Cankilic & Yurttaş, 2017).

properties

Product Name

2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C16H15N5OS/c1-21-16(18-19-20-21)23-11-15(22)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22)

InChI Key

NLPJCTBGVLOWSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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